molecular formula C17H17ClN2O5S B2559466 Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate CAS No. 2034258-36-9

Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2559466
M. Wt: 396.84
InChI Key: BVWUDOICABGZFY-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methyl ester group, an amide group, a methoxyethyl group, and a chlorothiophene group. These functional groups could potentially give the compound a variety of chemical properties and reactivities .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide bond and the ester bond. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of the compound can be deduced from its name. It contains a benzene ring (from the “benzoate” part of the name), a thiophene ring (a five-membered ring containing sulfur), and several other functional groups attached to these rings .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amide group could undergo hydrolysis to form a carboxylic acid and an amine. The ester group could also undergo hydrolysis to form a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amide and ester groups could make the compound somewhat soluble in polar solvents .

Scientific Research Applications

Photopolymerization

A study by Guillaneuf et al. (2010) discusses the use of a compound similar to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate in photopolymerization. This compound, bearing a chromophore group linked to the aminoxyl function, decomposes under UV irradiation to generate alkyl and nitroxide radicals, showing significant changes in photophysical properties. This process is instrumental in photoinitiated polymerization, highlighting its application in materials science and engineering (Guillaneuf et al., 2010).

Synthesis of Aromatic Compounds

Pecherer et al. (1972) describe a novel synthesis method for aromatic compounds, including those with methoxy and methylenedioxy substitutions. This process involves chloromethylated phenethylamines and their derivatives, leading to the formation of complex structures. This method could be relevant for synthesizing compounds related to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate, demonstrating its application in synthetic chemistry and drug development (Pecherer et al., 1972).

Palladium-catalyzed CH Functionalization

Magano et al. (2014) discuss the application of compounds similar to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate in oxindole synthesis via palladium-catalyzed CH functionalization. This process is significant in medicinal chemistry, particularly in synthesizing enzyme inhibitors and other pharmacologically active compounds (Magano et al., 2014).

Photophysical Properties

Kim et al. (2021) studied the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, a compound structurally related to Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate. Their research highlights the unique luminescence properties of these compounds, which have significant implications in optical materials and sensor technologies (Kim et al., 2021).

Future Directions

The future directions for research on this compound would depend on its intended use. If it is a potential drug, future research could involve testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

methyl 4-[[2-[[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O5S/c1-24-12(13-7-8-14(18)26-13)9-19-15(21)16(22)20-11-5-3-10(4-6-11)17(23)25-2/h3-8,12H,9H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWUDOICABGZFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C(=O)NC1=CC=C(C=C1)C(=O)OC)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((2-(5-chlorothiophen-2-yl)-2-methoxyethyl)amino)-2-oxoacetamido)benzoate

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